3,6-Dimethyl-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts reaction, where an aryl ketone undergoes cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuranones.
Reduction: Reduction reactions can convert it into dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.
Major Products: The major products formed from these reactions include substituted benzofurans, benzofuranones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its
Properties
CAS No. |
160040-00-6 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,6-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-5,8H,6H2,1-2H3 |
InChI Key |
NUGFZCHRZRZHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.